(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

Catalog No.
S736036
CAS No.
862270-48-2
M.F
C12H17FN2
M. Wt
208.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

CAS Number

862270-48-2

Product Name

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

IUPAC Name

1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

InChI

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1

InChI Key

PEOPJIYWTHRKKU-SNVBAGLBSA-N

SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N2CCNCC2

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine is a chiral compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol. It features a piperazine ring substituted with a 4-fluorophenyl group, which contributes to its unique chemical properties. The compound is categorized under piperazine derivatives, known for their diverse biological activities and applications in medicinal chemistry.

Typical of piperazine derivatives:

  • Alkylation: It can be alkylated using alkyl halides, resulting in the substitution of hydrogen atoms on the nitrogen atoms of the piperazine ring .
  • Acylation: This reaction involves the introduction of acyl groups to form amides, enhancing the compound's functional diversity .
  • N-oxidation: The compound may also be oxidized to form N-oxides, which can alter its biological activity .

These reactions allow for the modification of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine to create derivatives with potentially enhanced properties.

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine exhibits significant biological activity, particularly in modulating neurotransmitter systems. Research indicates its potential interactions with dopamine and serotonin transporters, which are critical targets in treating psychiatric disorders . The presence of the fluorine atom on the phenyl ring may enhance its binding affinity and selectivity for these receptors, making it a candidate for further pharmacological studies.

The synthesis of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine typically involves:

  • Starting Materials: The synthesis begins with piperazine and 4-fluorobenzyl bromide or a similar alkyl halide.
  • Reaction Conditions: The reaction is conducted under basic conditions, often using potassium carbonate as a base to facilitate nucleophilic substitution.
  • Purification: After synthesis, the product is purified through crystallization or chromatography to obtain the desired compound in high purity .

This method allows for the production of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine in a laboratory setting.

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine has several applications:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting central nervous system disorders due to its interaction with neurotransmitter systems.
  • Chemical Research: The compound is used in synthetic organic chemistry as a building block for more complex molecules.
  • Biological Studies: It is employed in research focused on understanding receptor-ligand interactions and signaling pathways in biological systems .

Studies have shown that (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine interacts with various receptors, particularly those involved in neurotransmission. Its ability to bind selectively to dopamine and serotonin transporters suggests potential therapeutic uses in treating conditions such as depression and anxiety disorders. Ongoing research aims to elucidate its full pharmacological profile and mechanisms of action.

Several compounds share structural similarities with (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine. These include:

  • (R)-1-(1-(3-Fluorophenyl)ethyl)piperazine
  • (R)-1-(1-(2-Fluorophenyl)ethyl)piperazine
  • (R)-1-[2-(4-Chlorophenyl)ethyl]piperazine

Comparison Table

Compound NameStructural FeaturesUnique Properties
(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine4-fluorophenyl substituentEnhanced binding affinity for serotonin receptors
(R)-1-(1-(3-Fluorophenyl)ethyl)piperazine3-fluorophenyl substituentDifferent receptor selectivity
(R)-1-(1-(2-Fluorophenyl)ethyl)piperazine2-fluorophenyl substituentVariations in metabolic stability
(R)-1-[2-(4-Chlorophenyl)ethyl]piperazine4-chlorophenyl substituentPotentially different pharmacokinetic profiles

XLogP3

1.6

Wikipedia

1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine

Dates

Modify: 2023-08-15

Explore Compound Types